(3S)-3-Methyl-4-piperidinone
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Overview
Description
4-Piperidinone, 3-methyl-, (3S)- is an organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is significant in the field of organic chemistry due to its role as an intermediate in the synthesis of various chemicals and pharmaceutical drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 3-methyl-, (3S)- can be achieved through several methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method includes a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford the corresponding tertiary propargylamines .
Industrial Production Methods
Industrial production of 4-Piperidinone, 3-methyl-, (3S)- often involves large-scale synthesis using catalytic hydrogenation and other cost-effective methods to ensure high yield and purity. The use of rhodium and palladium catalysts in hydrogenation processes is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 3-methyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically involve catalytic hydrogenation to yield piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using rhodium or palladium catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
4-Piperidinone, 3-methyl-, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, including those with analgesic and anti-inflammatory properties.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Piperidinone, 3-methyl-, (3S)- involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors in the body, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
2-Piperidinone: A derivative of piperidine with a carbonyl group at the second position.
4-Piperidone: A derivative of piperidine with a carbonyl group at the fourth position
Uniqueness
4-Piperidinone, 3-methyl-, (3S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its (3S)-stereochemistry plays a crucial role in its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1632106-99-0 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(3S)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C6H11NO/c1-5-4-7-3-2-6(5)8/h5,7H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
KTWRIXHINMYODR-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CNCCC1=O |
Canonical SMILES |
CC1CNCCC1=O |
Origin of Product |
United States |
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